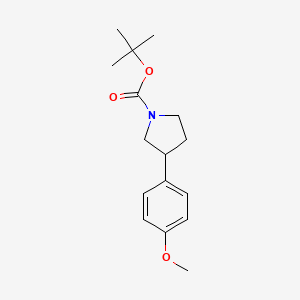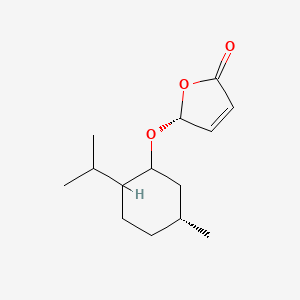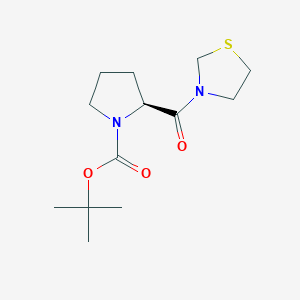
Methyl 5-bromo-2-iodo-4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-2-iodo-4-methoxybenzoate is an organic compound with the molecular formula C9H8BrIO3 It is a derivative of benzoic acid, featuring bromine, iodine, and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-iodo-4-methoxybenzoate typically involves the bromination and iodination of a methoxybenzoate precursor. One common method includes the following steps:
Bromination: The starting material, 4-methoxybenzoic acid, is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 5-bromo-4-methoxybenzoic acid.
Esterification: The brominated product is then esterified with methanol (CH3OH) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form Methyl 5-bromo-4-methoxybenzoate.
Iodination: Finally, the ester is iodinated using iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2), to produce this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-bromo-2-iodo-4-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to a carboxyl group, and the ester can be reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Coupling Reactions: Palladium catalysts (Pd/C) with bases like triethylamine (Et3N) in organic solvents.
Major Products
Substitution: Products with different functional groups replacing the bromine or iodine atoms.
Oxidation: Products like 5-bromo-2-iodo-4-methoxybenzoic acid.
Reduction: Products like 5-bromo-2-iodo-4-methoxybenzyl alcohol.
Coupling: Complex organic molecules with extended aromatic systems.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-2-iodo-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 5-bromo-2-iodo-4-methoxybenzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require further experimental investigation.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-iodo-2-methoxybenzoate
- Methyl 2-bromo-5-methoxybenzoate
- Methyl 4-bromo-2-methoxybenzoate
- Methyl 3-amino-4-methoxybenzoate
Uniqueness
Methyl 5-bromo-2-iodo-4-methoxybenzoate is unique due to the presence of both bromine and iodine atoms on the aromatic ring, which can significantly influence its reactivity and interactions compared to similar compounds with only one halogen substituent. This dual halogenation can enhance its utility in various synthetic applications and potentially lead to novel biological activities.
Propiedades
Fórmula molecular |
C9H8BrIO3 |
|---|---|
Peso molecular |
370.97 g/mol |
Nombre IUPAC |
methyl 5-bromo-2-iodo-4-methoxybenzoate |
InChI |
InChI=1S/C9H8BrIO3/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4H,1-2H3 |
Clave InChI |
GGCWQWSRTRVRLD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)I)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-7-iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15206055.png)

![(2R,3AR,6aR)-N,N-dimethyloctahydrocyclopenta[b]pyrrole-2-carboxamide](/img/structure/B15206083.png)
![(2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B15206086.png)



![tert-Butyl (5-(4-cyano-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B15206117.png)

![Ethyl 2-(7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B15206128.png)

![1-Oxaspiro[4.4]nonan-7-amine](/img/structure/B15206132.png)
![(3R,7AS)-6-Methylidene-3-(trichloromethyl)-tetrahydropyrrolo[1,2-C][1,3]oxazol-1-one](/img/structure/B15206145.png)

